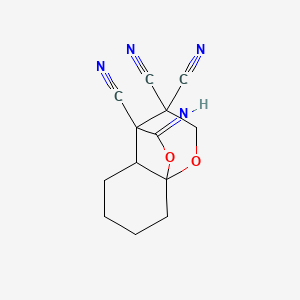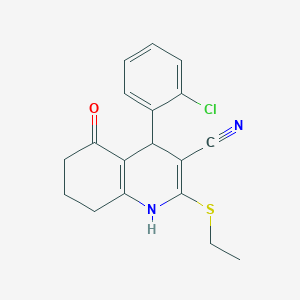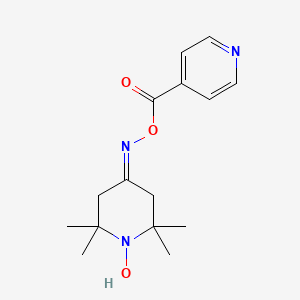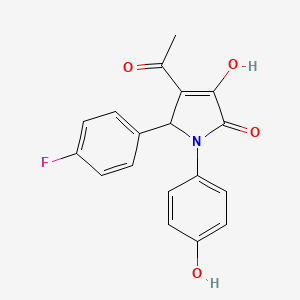![molecular formula C25H21N3O2 B11097837 4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11097837.png)
4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system combining pyrrole and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methoxy, methyl, and phenyl groups through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production in controlled laboratory settings.
Continuous Flow Chemistry: Larger-scale production using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, such compounds may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H-PYRAZOLE
- 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H-PYRROLE
Uniqueness
The uniqueness of 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its fused ring structure and the specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H21N3O2/c1-16-8-10-17(11-9-16)22-21-23(27-26-22)25(29)28(19-6-4-3-5-7-19)24(21)18-12-14-20(30-2)15-13-18/h3-15,24H,1-2H3,(H,26,27) |
InChI Key |
NUBXYGVETKWWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11097771.png)
![N-(4-Chloro-2-nitrophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11097772.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide](/img/structure/B11097793.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11097801.png)
![(5E)-2-anilino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11097804.png)

![N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11097810.png)
![2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
![2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B11097823.png)
![4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B11097828.png)
![(4-bromo-1H-pyrazol-1-yl)[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B11097835.png)
